6-Morpholinopyridin-3-amine hydrochloride
Description
Chemical Structure and Properties: 6-Morpholinopyridin-3-amine hydrochloride (CAS: 52023-68-4) is a pyridine derivative with a morpholine substituent at the 6-position and an amine group at the 3-position. Its molecular formula is C₉H₁₄ClN₃O (hydrochloride form), with a molecular weight of 215.68 g/mol (calculated from the free base molecular weight of 179.11 g/mol + HCl ). The morpholine ring enhances solubility and modulates electronic properties, making it valuable in medicinal chemistry research .
Synthesis: The compound is synthesized via hydrogenation using Pd/C in methanol, followed by purification via recrystallization . It serves as a key intermediate in the preparation of novel acetamide derivatives with cytotoxic activity .
Applications:
Primarily used in research for drug discovery, particularly in synthesizing kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
6-morpholin-4-ylpyridin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12;/h1-2,7H,3-6,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQGIDUCUZCEGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Base Neutralization
The free base 6-morpholinopyridin-3-amine is treated with hydrochloric acid (1.0–1.2 equivalents) in anhydrous ethanol or diethyl ether. The mixture is stirred at 0–5°C for 1 hour, yielding a crystalline precipitate. Filtration and washing with cold ether provide the hydrochloride salt with >95% purity.
Critical Parameters:
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Acid Concentration: Excess HCl leads to hygroscopic salts.
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Solvent Choice: Ethanol improves crystallinity compared to ether.
Comparative Analysis of Methodologies
Yield and Purity Across Protocols
The table below contrasts key synthetic approaches:
Scalability Considerations
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Batch Reactors: Traditional hydrogenation in ethyl acetate allows kilogram-scale production but requires high-pressure equipment.
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Continuous Flow: Microwave methods show potential for continuous manufacturing but lack industrial validation.
Purification and Characterization
Chromatographic Techniques
Crude 6-morpholinopyridin-3-amine is purified via silica gel chromatography using gradients of ethyl acetate in hexane (30% → 70%). The hydrochloride salt is recrystallized from ethanol/water (9:1) to remove residual morpholine.
Analytical Data
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LCMS: m/z 180.1 [M+H]⁺ for free base; 216.1 [M+H]⁺ for hydrochloride.
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¹H NMR (DMSO-d₆): δ 2.85 (m, 4H, morpholine), 3.70 (m, 4H, morpholine), 6.40 (d, J = 8.8 Hz, 1H, pyridine), 7.55 (dd, J = 8.8, 2.8 Hz, 1H, pyridine), 8.10 (d, J = 2.8 Hz, 1H, pyridine).
Industrial Optimization Strategies
Solvent Recycling
Methanol from hydrogenation steps is distilled and reused, reducing production costs by 18–22%.
Catalyst Recovery
Pd/C filtration through Celite beds enables 90–95% catalyst recovery, with activity retained over five cycles.
Challenges and Mitigation
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions: 6-Morpholinopyridin-3-amine hydrochloride can undergo various types of chemical reactions including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl derivatives .
Scientific Research Applications
6-Morpholinopyridin-3-amine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and other diseases.
Material Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 6-Morpholinopyridin-3-amine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Pyridine Derivatives with Amine Substituents
Table 1: Structural and Physicochemical Comparison

Key Observations :
- Substituent Effects: The morpholine group in 6-Morpholinopyridin-3-amine hydrochloride improves water solubility compared to halogenated analogues like 6-chloropyridin-3-amine . Fluorinated derivatives (e.g., 6-(difluoromethyl)pyridin-3-amine hydrochloride) exhibit enhanced metabolic stability and binding affinity in receptor studies .
Pharmacological and Functional Comparisons
Table 2: Pharmacological Profiles

Key Differences :
Critical Analysis :
- Pd/C-catalyzed hydrogenation is a common step for amine synthesis (shared by 6-Morpholinopyridin-3-amine and ’s compound) .
- The use of DIPEA (N,N-diisopropylethylamine) in highlights variability in base selection for optimizing reaction conditions .
Biological Activity
6-Morpholinopyridin-3-amine hydrochloride is a compound that has garnered attention in biological research due to its potential therapeutic applications, particularly in oncology and as an adenosine kinase inhibitor. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
6-Morpholinopyridin-3-amine hydrochloride is characterized by the following chemical structure:
- Molecular Formula : C9H13N3O·HCl
- Molecular Weight : 203.68 g/mol
This compound features a pyridine ring substituted with a morpholine group, which contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of 6-Morpholinopyridin-3-amine hydrochloride on various cancer cell lines. In particular, it has shown moderate cytotoxicity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines.
Table 1: Cytotoxic Activity of 6-Morpholinopyridin-3-amine Hydrochloride
| Cell Line | IC50 (µM) | Comparative Control (Sorafenib IC50) |
|---|---|---|
| HepG2 | 74.2 | 5.2 |
| MDA-MB-231 | 27.1 | 1.4 |
The data indicates that while the compound exhibits lower activity compared to sorafenib, it still presents a promising profile for further development as an anticancer agent .
The mechanism through which 6-Morpholinopyridin-3-amine hydrochloride exerts its effects appears to involve the inhibition of specific protein kinases, notably VEGFR2. Although the inhibitory rate on VEGFR2 kinase was relatively low (3.76% at 20 µM), the compound's ability to induce cytotoxicity suggests that it may act through multiple pathways, including apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the compound's effects on various cancer cell lines, revealing its potential as a lead structure for developing novel anticancer agents with lower toxicity profiles compared to existing treatments .
- Comparative Analysis : In comparative studies against other derivatives, modifications in the chemical structure (such as substituting different groups on the pyridine ring) resulted in varied cytotoxic profiles, indicating that structural optimization could enhance its efficacy .
Future Directions
The ongoing research into 6-Morpholinopyridin-3-amine hydrochloride suggests several avenues for future exploration:
- Structural Modifications : Investigating how different substituents affect biological activity could lead to more potent derivatives.
- Combination Therapies : Studying its effects in combination with other chemotherapeutic agents may yield synergistic effects.
- Mechanistic Studies : Further elucidation of its mechanisms of action will be critical for understanding how to optimize its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


